Ethyl perfluoro-9-methyl-8-oxadecanoate
Overview
Description
Ethyl perfluoro-9-methyl-8-oxadecanoate is a fluorinated organic compound with the molecular formula C₁₂H₅F₁₉O₃. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly resistant to chemical and thermal degradation. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl perfluoro-9-methyl-8-oxadecanoate typically involves the reaction of perfluorinated carboxylic acids with ethanol under specific conditions. One common method includes the esterification of perfluoro-9-methyl-8-oxadecanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Cold-chain transportation is often required to maintain the stability of the compound during storage and distribution .
Chemical Reactions Analysis
Types of Reactions
Ethyl perfluoro-9-methyl-8-oxadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl perfluoro-9-methyl-8-oxadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems, particularly for targeting specific tissues.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its chemical stability and resistance to degradation
Mechanism of Action
The mechanism of action of ethyl perfluoro-9-methyl-8-oxadecanoate involves its interaction with various molecular targets. The compound’s fluorine atoms contribute to its high electronegativity, which can influence the reactivity of other molecules. In biological systems, it may interact with lipid membranes, altering their properties and potentially affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its unique structure allows for specific interactions that are not observed with non-fluorinated compounds .
Comparison with Similar Compounds
Ethyl perfluoro-9-methyl-8-oxadecanoate can be compared with other perfluorinated compounds such as:
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorodecanoic acid (PFDA)
Uniqueness
- Chemical Stability : this compound exhibits higher chemical stability due to its ester group.
- Reactivity : The presence of the ethyl group allows for unique substitution reactions not possible with other perfluorinated acids.
- Applications : Its specific structure makes it suitable for specialized applications in drug delivery and high-performance materials .
By understanding the properties and applications of this compound, researchers can explore new avenues for its use in various scientific and industrial fields.
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F19O3/c1-2-33-3(32)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)12(30,31)34-9(23,10(24,25)26)11(27,28)29/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSQGOCADLNWLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F19O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.